Acoforestinine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

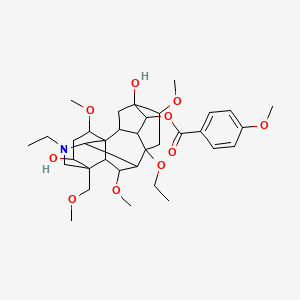

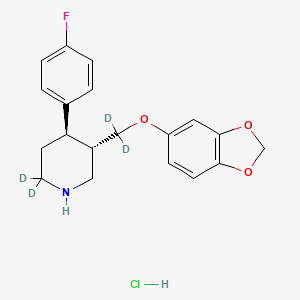

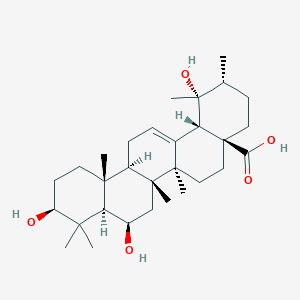

La acoforestinina es un alcaloide diterpenoide aislado de la planta Aconitum handelianum . Es conocida por su compleja estructura y significativas actividades biológicas. El compuesto tiene una fórmula molecular de C35H51NO10 y un peso molecular de 645,79 g/mol . La acoforestinina se utiliza principalmente en investigación farmacológica y como patrón de referencia .

Métodos De Preparación

La acoforestinina se extrae típicamente de las raíces de las especies de Aconitum, como Aconitum carmichaeli . El proceso de extracción implica múltiples técnicas cromatográficas para aislar y purificar el compuesto . Las rutas sintéticas para la acoforestinina son complejas e implican varios pasos, incluido el uso de disolventes como cloroformo, diclorometano, acetato de etilo, dimetilsulfóxido y acetona .

Análisis De Reacciones Químicas

La acoforestinina se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

La acoforestinina tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción exacto de la acoforestinina no se comprende completamente. Se cree que ejerce sus efectos a través de interacciones con objetivos moleculares y vías específicas. Estos pueden incluir la modulación de canales iónicos, la inhibición de enzimas y la interacción con receptores celulares . Se necesitan más investigaciones para dilucidar los mecanismos moleculares precisos involucrados.

Comparación Con Compuestos Similares

La acoforestinina es única entre los alcaloides diterpenoides debido a su estructura específica y actividades biológicas. Compuestos similares incluyen:

- Acoforina

- 14-O-acetilsacaconitina

- Vilmorrianina C

- Vilmorrianina D

- Talatizamina

- Chasmanina

- Yunaconitina

Estos compuestos comparten similitudes estructurales con la acoforestinina, pero difieren en sus grupos funcionales específicos y actividades biológicas. La singularidad de la acoforestinina radica en su combinación específica de grupos funcionales y sus efectos biológicos distintos .

Propiedades

IUPAC Name |

[8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H51NO10/c1-8-36-17-32(18-40-3)22(37)14-23(42-5)35-21-15-33(39)24(43-6)16-34(45-9-2,26(29(35)36)27(44-7)28(32)35)25(21)30(33)46-31(38)19-10-12-20(41-4)13-11-19/h10-13,21-30,37,39H,8-9,14-18H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCOIJNAMJAFSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H51NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Acoforestinine and where is it found?

A1: this compound is a diterpenoid alkaloid. It has been isolated from the roots of the plant Aconitum forrestii Stapf []. It has also been found in other Aconitum species, including Aconitum episcopale Levl. [] and Aconitum handelianum [].

Q2: What is the structure of this compound?

A2: While the exact molecular formula and weight are not provided in the abstracts, the structure of this compound has been elucidated using spectral data and its relationship to other known alkaloids [, , ]. Furthermore, the structure and stereochemistry of this compound have been confirmed through X-ray crystallography [].

Q3: Has this compound been found in other plant species besides Aconitum forrestii Stapf?

A3: Yes, this compound has been isolated from at least two other Aconitum species: Aconitum episcopale Levl. [] and Aconitum handelianum []. This suggests that this compound might be present in other, yet unstudied, Aconitum species as well.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B1149149.png)

![3-Bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149156.png)

![(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1149162.png)